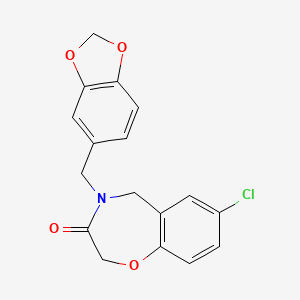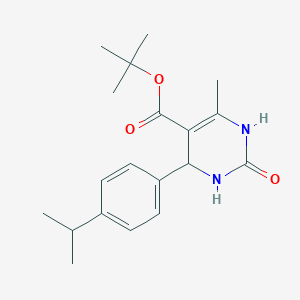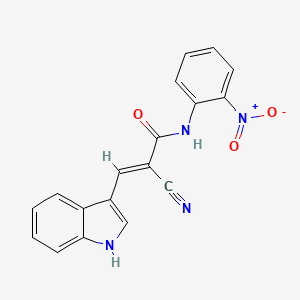
N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
作用机制
Target of Action
The compound, also known as N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide, is a derivative of indolin-2-one . Indolin-2-one derivatives have been found to interact with DNA and BSA , and have been designed as acetylcholine esterase (AChE) inhibitors . These targets play crucial roles in various biological processes, including gene expression, protein synthesis, and neurotransmission.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it has been found to bind moderately to DNA . This interaction could potentially interfere with DNA replication and transcription, affecting the expression of certain genes. Additionally, the compound has been found to bind strongly to BSA , which could influence protein structure and function. As an AChE inhibitor , the compound prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing its concentration and prolonging its action.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. By inhibiting AChE, it impacts the cholinergic pathway, which plays a key role in memory and cognition . Its interaction with DNA and BSA could affect multiple pathways, depending on the specific genes and proteins involved .
Result of Action
The compound’s action results in molecular and cellular effects. Its inhibition of AChE can enhance cholinergic neurotransmission, potentially improving cognitive function . Its interaction with DNA and BSA can affect gene expression and protein function, leading to various cellular effects . Some indolin-2-one derivatives have shown promising pharmaceutical activity against MCF-7 cancer cell lines .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps include the formation of the indole ring, the introduction of the piperazine moiety, and the final tosylation and carboxamide formation. Common reagents used in these reactions include indole, piperazine, tosyl chloride, and various solvents and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The goal is to produce the compound at a larger scale while maintaining high purity and consistency.
化学反应分析
Types of Reactions
N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2,3-dione derivatives, while reduction can yield various reduced indole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
相似化合物的比较
Similar Compounds
Indole-2,3-dione derivatives: These compounds share the indole core structure and have similar biological activities.
Piperazine derivatives: Compounds with the piperazine moiety are known for their diverse pharmacological properties.
Tosylated compounds: These compounds have the tosyl group, which can influence their chemical reactivity and biological activity.
Uniqueness
N-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the combination of the indole, piperazine, and tosyl moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4S/c1-18-7-9-20(10-8-18)32(30,31)27(23(29)25-15-13-24(2)14-16-25)17-22(28)26-12-11-19-5-3-4-6-21(19)26/h3-10H,11-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPPURTDROVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCC3=CC=CC=C32)C(=O)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
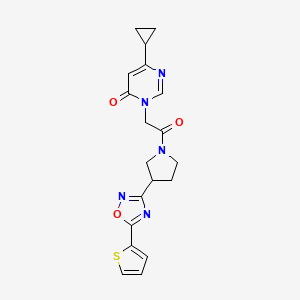
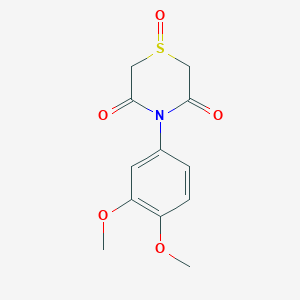
![3-(N-methyl4-methoxybenzenesulfonamido)-N-{[4-(methylsulfanyl)phenyl]methyl}thiophene-2-carboxamide](/img/structure/B2851306.png)
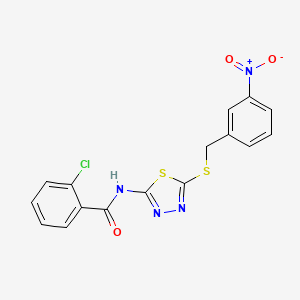
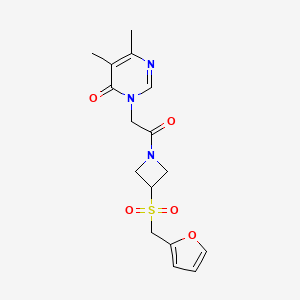
![3-Tert-butyl-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2851310.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B2851315.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-methyl-4-oxo-8-phenyl-3H,4H-pyrazolo[1,5-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2851316.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2851319.png)
![N-(4-fluorophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851322.png)
![2-[8-(4-methoxybenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2851323.png)
